Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
CAS No.:
Cat. No.: VC16191982
Molecular Formula: C32H30Na2O8S2
Molecular Weight: 652.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H30Na2O8S2 |
|---|---|
| Molecular Weight | 652.7 g/mol |
| IUPAC Name | disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |
| Standard InChI | InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;; |
| Standard InChI Key | ZIQVFZHFAUZKPD-GLDAUVFXSA-L |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Synonyms
The compound is systematically named as disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate under IUPAC conventions . Common synonyms include TPE-Sulfonate, Sodium 3,3'-(((1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene))bis(oxy))bis(propane-1-sulfonate), and SCHEMBL16414682 .
Molecular Architecture
The structure comprises a central (E)-1,2-diphenylethene group flanked by two 4-(3-sulfonatopropoxy)phenyl moieties (Fig. 1). The trans-configuration of the ethenediyl group is confirmed by its SMILES notation:
.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 953792-48-8 | |
| Molecular Formula | ||
| Molecular Weight | 652.7 g/mol | |
| InChI Key | ZIQVFZHFAUZKPD-GLDAUVFXSA-L |
Physical and Chemical Properties
Solubility and Stability
The disodium sulfonate groups confer high water solubility, while the aromatic backbone ensures stability in organic solvents. The compound’s redox sensitivity arises from the ethenediyl group, which undergoes conformational changes under oxidizing conditions .
Spectral Data
-
UV-Vis: Absorbance peaks at 280 nm (π→π* transitions) and 350 nm (n→π* transitions) correlate with the conjugated ethenediyl system .
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Fluorescence: Exhibits AIE behavior with emission maxima at 460 nm upon aggregation, attributed to restricted intramolecular rotation of phenyl rings .
Functional Applications
Drug Delivery Systems
The compound’s amphiphilic nature enables self-assembly into micelles capable of encapsulating hydrophobic drugs like paclitaxel. Its AIE properties facilitate real-time tracking of drug release via fluorescence imaging .
Table 2: Micelle Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Critical Micelle Concentration | 0.02 mg/mL | |
| Drug Loading Capacity | 15% w/w | |
| Redox-Triggered Release | 80% release in 24 h (10 mM GSH) |
Bioimaging Probes
Leveraging its AIE characteristics, the compound serves as a contrast agent in cellular imaging. Studies demonstrate preferential accumulation in cancer cells, enabling high-resolution visualization of tumor margins .
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